2-Bromoethyl 2,2-difluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromoethyl 2,2-difluoroacetate is an organic compound with the chemical formula C4H5BrF2O2. It is an ester derived from bromodifluoroacetic acid and is known for its applications in organic synthesis. This compound appears as a colorless to slightly yellow liquid and is used primarily as an intermediate in the synthesis of various chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromoethyl 2,2-difluoroacetate can be synthesized through the reaction of ethyl fluorosulfonoxydifluoroacetate with sodium bromide in the solvent sulfolane. This reaction takes place at 100°C over 12 hours, yielding the desired product . Another method involves the reaction of difluoro dichloroethylene with bromine to produce difluoro dichlone dibromoethane, which is then reacted with sulfur trioxide to obtain 2-bromo-2,2-difluoroacetyl chloride. This chloride is subsequently reacted with alcohol or phenol to produce 2-bromo-2,2-difluoroacetate .
Industrial Production Methods: Industrial production of this compound often involves the recycling of waste difluoro trichloroethane, which is dehydrochlorinated to obtain difluoro dichloroethylene. This intermediate is then processed through the aforementioned steps to yield the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromoethyl 2,2-difluoroacetate undergoes various chemical reactions, including substitution and addition reactions. It can react with aldehydes and ketones using the Reformatsky reagent to yield 2,2-difluoro-3-hydroxy esters . Additionally, it participates in Michael-type reactions with α,β-unsaturated carbonyl compounds in the presence of copper powder .
Common Reagents and Conditions: Common reagents used in reactions with this compound include sodium bromide, sulfur trioxide, and the Reformatsky reagent. Reaction conditions typically involve elevated temperatures and specific solvents such as sulfolane .
Major Products Formed: The major products formed from reactions involving this compound include 2,2-difluoro-3-hydroxy esters and various substituted compounds, such as ethyl 2′-pyridyldifluoroacetates and 4-alkoxymethyl-3,3-difluoropiperidines .
Scientific Research Applications
2-Bromoethyl 2,2-difluoroacetate is widely used in scientific research due to its versatility in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals, including anticancer drugs like gemcitabine . Additionally, it is used in the synthesis of high-energy materials and as a reagent in the analysis of compound purity through techniques such as IR and NMR spectroscopy .
Mechanism of Action
The mechanism of action of 2-Bromoethyl 2,2-difluoroacetate involves its ability to introduce the CF2 group into chemical compounds. This introduction is facilitated by its reactivity with aldehydes and ketones, forming 2,2-difluoro-3-hydroxy esters. The molecular targets and pathways involved in its reactions are primarily related to its electrophilic bromine and difluoromethyl groups, which enable various substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Bromoethyl 2,2-difluoroacetate include ethyl bromodifluoroacetate, bromodifluoroacetic acid ethyl ester, and ethyl 2-bromo-2,2-difluoroethaneperoxoate .
Uniqueness: What sets this compound apart from its similar compounds is its specific reactivity and the ability to introduce the CF2 group efficiently. This makes it particularly valuable in the synthesis of pharmaceuticals and high-energy materials, where precise chemical modifications are crucial .
Properties
Molecular Formula |
C4H5BrF2O2 |
---|---|
Molecular Weight |
202.98 g/mol |
IUPAC Name |
2-bromoethyl 2,2-difluoroacetate |
InChI |
InChI=1S/C4H5BrF2O2/c5-1-2-9-4(8)3(6)7/h3H,1-2H2 |
InChI Key |
AENYKXNNXVKOHG-UHFFFAOYSA-N |
Canonical SMILES |
C(CBr)OC(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.